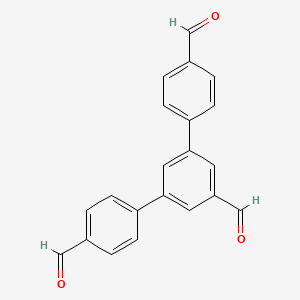

3,5-bis(4-formylphenyl)benzaldehyde

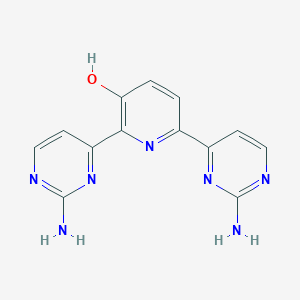

Übersicht

Beschreibung

“[1,1’:3’,1’‘-Terphenyl]-4,4’‘,5’-tricarbaldehyde” is a derivative of terphenyls, which are a group of closely related aromatic hydrocarbons. They consist of a central benzene ring substituted with two phenyl groups .

Synthesis Analysis

The synthesis of terphenyl derivatives is often achieved through various organic reactions. The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .Molecular Structure Analysis

The molecular structure of “[1,1’:3’,1’‘-Terphenyl]-4,4’‘,5’-tricarbaldehyde” consists of a central benzene ring substituted with two phenyl groups. The molecular formula is C24H18, and the molecular weight is 306.3997 .Chemical Reactions Analysis

The chemical reactions involving terphenyl derivatives can be complex. For example, 2,2′,2′′,4,4′,4′′,6,6′,6′′-nonanitro-1,1′:3′,1′′-terphenyl (NONA) is recognized as an excellent heat-resistant explosive. Its thermal decomposition paths have been studied using reactive force field (ReaxFF) molecular dynamics simulations .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques: The synthesis of m-terphenyl compounds, including variants of [1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde, has been developed using a simple, scalable procedure. This synthesis approach employs commercially available materials, leading to a series of novel compounds based on the m-terphenyl scaffold (Kehlbeck et al., 2007).

Luminescence and Sensing Applications

- Luminescent Metal-Organic Frameworks: A unique nano-porous terbium luminescent metal-organic framework was synthesized using a rigid tricarboxylate ligand related to p-terphenyl. This framework showed real-time sensitive sensing for benzaldehyde, highlighting its potential in detection applications (Ding et al., 2017).

Photophysical and Optoelectronic Properties

- Optoelectronic Applications: Studies have investigated the photophysical properties and electrochemical characteristics of compounds related to [1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde, suggesting their potential as candidates for organic optoelectronic applications, like organic light-emitting devices (OLEDs) (Hu et al., 2013).

Coordination Polymers and Magnetic Properties

- Coordination Polymers and Magnetic Studies: Coordination polymers based on derivativesof [1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde have been synthesized. These polymers show distinct magnetic properties, demonstrating the potential of terphenyl-based compounds in magnetic materials research (Lv et al., 2014).

Chemical Reactions and Organic Synthesis

- Role in Organic Synthesis: Compounds related to [1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde have been used as intermediates in various organic synthesis reactions, indicating their utility in the formation of complex organic structures (Potkin et al., 2014).

Catalysis

- Catalytic Applications: Derivatives of [1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde have been explored for their catalytic activity, particularly in reactions like the Suzuki coupling, demonstrating their potential as effective catalysts in organic reactions (Karimi-Jaberi et al., 2012).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For example, terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Wirkmechanismus

Target of Action

A structurally similar compound, (1-hydroxy-1-phosphono-2- [1,1’;4’,1’‘]terphenyl-3-yl-ethyl)-phosphonic acid, has been found to target ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration . It includes the study of the mechanisms of absorption and distribution of an administered drug, the rate at which a drug action begins and the duration of its effect, the chemical changes of the substance in the body (e.g. by enzymes), and the effects and routes of excretion of the metabolites of the drug .

Eigenschaften

IUPAC Name |

3,5-bis(4-formylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O3/c22-12-15-1-5-18(6-2-15)20-9-17(14-24)10-21(11-20)19-7-3-16(13-23)4-8-19/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUIFXBTYZWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/structure/B3324743.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3324744.png)

![Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3324791.png)